5-aminopent-2-ynoic acid
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Overview
Description
5-aminopent-2-ynoic acid is an organic compound with the molecular formula C5H7NO2 It is a derivative of pentynoic acid, featuring an amino group at the fifth carbon and a triple bond between the second and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-aminopent-2-ynoic acid involves the Sonogashira cross-coupling reaction. This method typically starts with the preparation of (S)-2-aminopent-4-ynoic acid-Ni-(S)-BPB complex, which is then functionalized via Sonogashira cross-coupling reactions to yield (S)-2-amino-5-arylpent-4-ynoic acid . The reaction conditions for the cross-coupling reaction are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
5-aminopent-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: 5-aminopent-2-enoic acid or 5-aminopentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-aminopent-2-ynoic acid has several scientific research applications:
Industry: It can be used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-aminopent-2-ynoic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit aldose reductase by binding to the enzyme’s active site, thereby preventing the conversion of glucose to sorbitol . Molecular docking studies have provided insights into the binding modes of these compounds .
Comparison with Similar Compounds
Similar Compounds
5-aminopent-2-enoic acid: Similar structure but with a double bond instead of a triple bond.
5-aminopentanoic acid: Similar structure but with a single bond instead of a triple bond.
2-amino-5-arylpent-4-ynoic acids: Derivatives with aryl groups attached to the pent-4-ynoic acid backbone.
Uniqueness
5-aminopent-2-ynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and potential biological activity. The presence of both an amino group and a triple bond makes it a versatile compound for various synthetic and biological applications.
Properties
CAS No. |
2137794-28-4 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.1 |
Purity |
95 |
Origin of Product |
United States |
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